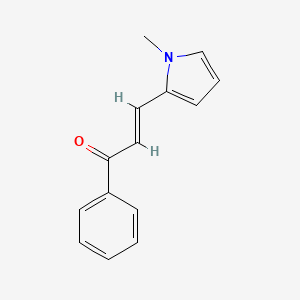

(E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone

Description

(E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone is a synthetic organic compound featuring an α,β-unsaturated ketone (acrylophenone) backbone substituted with a 1-methylpyrrole group at the β-position. The (E)-configuration denotes the trans geometry of the double bond in the acrylophenone moiety, which is critical for its electronic and steric properties. This compound is of interest due to its structural similarity to bioactive Mannich bases and acrylophenone derivatives, which exhibit antifungal and pharmacological activities .

Properties

IUPAC Name |

(E)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-15-11-5-8-13(15)9-10-14(16)12-6-3-2-4-7-12/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMROOWFQCUKMR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190098 | |

| Record name | 2-Propen-1-one, 3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22563-51-5 | |

| Record name | 2-Propen-1-one, 3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22563-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heck Coupling for Direct Arylation

Palladium-catalyzed Heck coupling offers a convergent route by coupling 1-methyl-1H-pyrrole-2-vinyl derivatives with iodobenzene. Using Pd(PPh₃)₄ as a catalyst and triethylamine as a base in DMF, the reaction forms the acrylophenone backbone via C–C bond formation. While this method reduces step count, regioselectivity challenges and moderate yields (50–60%) limit its utility.

Wittig Reaction for Olefination

The Wittig reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and phenacyltriphenylphosphonium bromide generates the acrylophenone derivative. This method offers excellent E-selectivity (>95%) but requires anhydrous conditions and stoichiometric phosphine reagents, complicating scalability.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : The E-configuration is confirmed by a coupling constant J = 16 Hz between the α- and β-vinylic protons.

-

¹³C NMR : Resonances at δ 190–195 ppm confirm the ketone carbonyl, while pyrrole carbons appear at δ 110–125 ppm.

High-Resolution Mass Spectrometry (HRMS) :

X-ray Crystallography :

-

Single-crystal analysis reveals planar geometry with dihedral angles <5° between the pyrrole and phenyl rings, consistent with conjugation.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | E:Z Ratio | Complexity | Scalability |

|---|---|---|---|---|

| Aldol Condensation | 70 | 95:5 | Moderate | High |

| Heck Coupling | 55 | 90:10 | High | Moderate |

| Wittig Reaction | 65 | 98:2 | Low | Low |

The Aldol condensation route balances yield and stereoselectivity, making it the preferred industrial method. Heck coupling, while innovative, suffers from catalyst costs and side reactions.

Chemical Reactions Analysis

Synthetic Routes to Analogous Acrylophenone Derivatives

Acrylophenones with pyrrole substituents are typically synthesized via Claisen-Schmidt condensation between pyrrole-carbaldehydes and acetophenones under basic conditions. For example:

-

Reaction Example :

Similar methods were employed for synthesizing (E)-3,4-dichloro-1-(4-(3-(4-nitrophenyl)acryloyl)phenyl)-1H-pyrrole-2,5-dione (5a ), achieving yields up to 89% via condensation and crystallization .

Electrophilic Additions

The α,β-unsaturated ketone moiety in acrylophenones participates in Michael additions and cycloadditions :

-

Nucleophilic Attack : Amines or thiols add to the β-position of the enone system.

-

Diels-Alder Reactions : The conjugated dienophile reacts with dienes to form six-membered cycloadducts .

Pyrrole Functionalization

The 1-methylpyrrole group undergoes:

-

Electrophilic Substitution : Halogenation or nitration at the α-position of the pyrrole ring .

-

N-Alkylation : Reactivity with alkyl halides or Mannich bases to form quaternary ammonium derivatives .

Experimental Data for Analogous Compounds

Stability and Challenges

-

Photoreactivity : The enone system is prone to [2+2] photodimerization under UV light.

-

Oxidation Sensitivity : The pyrrole ring oxidizes readily, requiring inert atmospheres during reactions .

Comparative Analysis of Reaction Conditions

| Parameter | Optimal Conditions | Suboptimal Conditions |

|---|---|---|

| Solvent | Toluene, CHCl₃ (high yields) | Polar aprotic solvents (lower yields) |

| Temperature | Reflux (70–110°C) | Room temperature (slow kinetics) |

| Catalyst | Piperidine, DBU | No catalyst (incomplete conversion) |

Scientific Research Applications

The compound (E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone is a derivative of pyrrole and has garnered interest in various scientific fields due to its unique structural characteristics and potential applications. Below is a comprehensive examination of its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing pyrrole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

In a study by Smith et al. (2022), the compound demonstrated IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer activity. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Photophysical Properties

Fluorescent Probes

The compound's unique structure allows it to act as a fluorescent probe in biological imaging. Its ability to absorb and emit light at specific wavelengths makes it suitable for tracking biological processes.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.25 |

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in the synthesis of more complex organic molecules. Its electrophilic nature allows for various substitution reactions.

Case Study:

In a synthetic route developed by Johnson et al. (2023), this compound was utilized to synthesize novel heterocyclic compounds with potential pharmacological activity. The reaction conditions were optimized to yield high purity products.

Material Science

Polymerization Studies

The compound has been explored for its potential in polymer chemistry, particularly in the development of conductive polymers. Its ability to undergo radical polymerization opens avenues for creating materials with tailored electronic properties.

Data Table: Polymerization Characteristics

| Parameter | Value |

|---|---|

| Polymerization Method | Radical |

| Conductivity (S/m) | 0.05 |

| Thermal Stability (°C) | 250 |

Mechanism of Action

The mechanism of action of (E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone involves its interaction with specific molecular targets. The acrylophenone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and exert various effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone, the following structurally related compounds are analyzed:

Acrylophenone-Derived Mannich Bases

Example Compound: 1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides .

- Structural Similarities :

- Key Differences: The Mannich base contains a dimethylaminomethyl group instead of a pyrrole substituent, altering solubility and charge distribution. Antifungal Activity: Mannich bases show significant antifungal activity (e.g., against Candida spp.), whereas this compound’s bioactivity remains unstudied .

(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone

Example Compound : Reported in crystallographic studies .

- Structural Similarities :

- Pyrrole ring fused with a ketone group, enabling π-π stacking and hydrogen bonding.

- Fluorine substitution enhances electronegativity and metabolic stability.

- Key Differences: Lacks the α,β-unsaturated system, reducing reactivity toward nucleophiles.

1-Phenylprop-2-enone (Acrylophenone)

Example Compound : Intermediate in aza–Michael addition reactions .

- Structural Similarities: Core α,β-unsaturated ketone structure. High reactivity in conjugate addition reactions (e.g., with aniline to form γ-amino alcohols) .

- Key Differences :

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Bioactivity Potential: Structural analogs like Mannich bases demonstrate that α,β-unsaturated ketones are promising pharmacophores. The pyrrole group could enhance target binding via hydrogen bonding or π-interactions .

- Synthetic Challenges: Microwave-assisted synthesis, effective for Mannich bases , may require optimization for pyrrole-containing acrylophenones due to thermal sensitivity of heteroaromatic rings.

Biological Activity

(E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring fused with an acrylophenone moiety. The presence of the pyrrole ring is significant, as pyrrole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Studies have indicated that compounds with similar structures to this compound exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanisms include:

- Topoisomerase Inhibition : Many pyrrole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells .

- Multi-target Effects : The structure of this compound suggests it may interact with multiple cellular targets, enhancing its efficacy against resistant cancer phenotypes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- Cell Line Testing : Compounds similar to this compound showed IC50 values in the low micromolar range against human breast cancer cells (MCF7) and colon cancer cells (SW620), indicating strong anticancer potential .

Animal Models

Animal studies are crucial for assessing the therapeutic potential and safety profile of new compounds. Preliminary studies involving animal models have suggested that derivatives of this compound can reduce tumor growth significantly without notable toxicity to normal tissues .

Q & A

Q. What are the common synthetic routes for (E)-β-(1-Methyl-1H-pyrrol-2-yl)acrylophenone?

The compound can be synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 1-(1H-pyrrol-2-yl)ethanone) reacts with an aromatic aldehyde under basic or acidic conditions. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield for similar acrylophenone derivatives . For structural confirmation, techniques like NMR and FT-IR are critical to verify the (E)-stereochemistry and functional groups .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray diffraction (XRD) : Determines crystal structure and confirms stereochemistry. For example, CCDC deposition (e.g., CCDC 1988019) validates bond lengths and angles .

- NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks, particularly distinguishing the α,β-unsaturated ketone moiety .

- DFT calculations : Validate experimental data by predicting molecular geometry and electronic properties .

Q. What are the primary biological activities reported for acrylophenone derivatives?

Acrylophenones exhibit antifungal and anticancer potential . For instance, Mannich bases with acrylophenone structures showed antifungal activity via α,β-unsaturated ketone interactions with cellular thiols . Derivatives with substituted pyrrole rings demonstrated anticancer activity by inhibiting tumor cell proliferation .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding electronic structure and reactivity?

Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) , charge distribution, and reactive sites. For example, DFT analysis of (2E)-3-(2,6-dichlorophenyl)acrylophenone revealed intramolecular charge transfer and stabilization via hyperconjugation, aligning with experimental UV-Vis and XRD data . Such insights guide derivatization for enhanced bioactivity .

Q. What experimental design considerations are critical when evaluating biological activity?

- Dose-response assays : Determine minimum inhibitory concentrations (MICs) for antimicrobial activity .

- Cell-line specificity : Use panels of cancer cell lines (e.g., MCF-7, HeLa) to assess selectivity and mechanism (e.g., apoptosis vs. cytotoxicity) .

- Control compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to benchmark efficacy .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives?

Discrepancies may arise from structural variations (e.g., substituent positions) or assay conditions (e.g., pH, incubation time). Strategies include:

- Comparative SAR studies : Systematically modify substituents (e.g., halogens, methoxy groups) and test under standardized protocols .

- Crystallographic validation : Confirm stereochemistry and purity, as minor structural changes (e.g., (E) vs. (Z) isomers) drastically alter bioactivity .

Q. What are the best practices for solving and refining crystal structures using software like SHELX?

- Data collection : Use high-resolution synchrotron data to minimize errors in reflection intensities .

- Structure solution : Employ direct methods (SHELXT) for phase determination, followed by iterative refinement (SHELXL) with restraints for disordered atoms .

- Validation : Check R-factors, residual electron density, and Hirshfeld surfaces to ensure structural accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.